molecular formula C4H8Cl2O2 B13954787 dl-2,3-Dichloro-1,4-butanediol CAS No. 2736-78-9

dl-2,3-Dichloro-1,4-butanediol

Cat. No.: B13954787
CAS No.: 2736-78-9
M. Wt: 159.01 g/mol
InChI Key: BDFQFJDIIIRPBO-UHFFFAOYSA-N
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Description

dl-2,3-Dichloro-1,4-butanediol: is an organic compound with the molecular formula C4H8Cl2O2. It is a white to almost white powder or crystalline solid. This compound is used in various chemical synthesis processes and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing dl-2,3-Dichloro-1,4-butanediol involves the reaction of cis-1,4-dichloro-2-butene with potassium permanganate in a mixture of water and acetone. The reaction is carried out at a temperature of 0-5°C for about 5 hours. The product is then purified through a series of steps including filtration, distillation, and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process involves the use of large reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: dl-2,3-Dichloro-1,4-butanediol undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

dl-2,3-Dichloro-1,4-butanediol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of dl-2,3-Dichloro-1,4-butanediol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

  • 1,4-Dichlorobutane-2,3-diol
  • 2,3-Dibromo-1,4-butanediol
  • 1,4-Dichloro-2-butanol

Comparison: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various chemical and biochemical applications .

Properties

CAS No.

2736-78-9

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

2,3-dichlorobutane-1,4-diol

InChI

InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2

InChI Key

BDFQFJDIIIRPBO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)Cl)Cl)O

Origin of Product

United States

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